molecular formula C11H9BrClNO2 B1454803 ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate CAS No. 1073494-43-5

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No. B1454803
M. Wt: 302.55 g/mol
InChI Key: BEFZOMDMBVEJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe resulted in 7-bromo-4-(methoxymethyl)-2-methylindole . This reaction is an example of nucleophilic substitution.

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of ongoing research .

properties

IUPAC Name

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZOMDMBVEJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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